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  • Product: 3-Hydrazinylpropan-1-ol dihydrochloride
  • CAS: 1258651-49-8; 40440-12-8

Core Science & Biosynthesis

Foundational

3-Hydrazinylpropan-1-ol dihydrochloride chemical properties and structure

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery Executive Summary 3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic compound of increasing interest to the medicinal chemistry and drug development sectors. Possessing both a nucleophilic hydrazinyl moiety and a versatile primary alcohol, it serves as a valuable building block for the synthesis of complex molecular architectures and novel heterocyclic entities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and characteristic reactivity. We present predictive spectroscopic analyses, a plausible laboratory-scale synthesis protocol, and an exploration of its applications as a strategic linker and synthon for creating potentially bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their discovery pipelines.

The Strategic Importance of the Hydrazinyl Group in Medicinal Chemistry

The hydrazide and hydrazine functionalities are cornerstones of modern medicinal chemistry, prized for their utility in constructing a wide array of pharmacologically active compounds.[1] These nitrogen-rich moieties are not merely passive structural elements; they are reactive handles that enable chemists to forge complex heterocyclic systems, which are prevalent in numerous approved drugs.[1][2] Hydrazides are effective substrates for synthesizing heterocycles such as pyrazoles, triazoles, and oxadiazoles, scaffolds known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5]

3-Hydrazinylpropan-1-ol emerges as a particularly strategic building block. Its dual functionality—a reactive hydrazine at one end of a propyl chain and a primary alcohol at the other—offers orthogonal chemical handles. This allows for stepwise, controlled modifications, making it an ideal candidate for use as a flexible linker in more complex drug modalities like Antibody-Drug Conjugates (ADCs) or as a foundational element for fragment-based drug design.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.

Structure and Nomenclature

3-Hydrazinylpropan-1-ol dihydrochloride is the salt form of the parent compound, where the two nitrogen atoms of the hydrazinyl group are protonated, each with a chloride counter-ion. This salt form typically enhances stability and water solubility compared to the free base.

Caption: Chemical structure of 3-Hydrazinylpropan-1-ol Dihydrochloride.

Physicochemical Data Summary

The following table summarizes key identifiers and computed properties for 3-Hydrazinylpropan-1-ol and its dihydrochloride salt. These values are essential for experimental design, including reaction solvent selection and analytical method development.

PropertyValue (Dihydrochloride Salt)Value (Free Base)Reference(s)
CAS Number 1258651-49-840440-12-8[6][7]
Molecular Formula C₃H₁₂Cl₂N₂OC₃H₁₀N₂O[6][8]
Molecular Weight 163.05 g/mol 90.12 g/mol [6][7]
SMILES N/AN(N)CCCO[8]
InChIKey N/AWMRXHQRDCIXTCD-UHFFFAOYSA-N[8]
XlogP (Predicted) N/A-1.3[8]
TPSA (Predicted) N/A58.28 Ų[7]
H-Bond Donors (Predicted) N/A3[7]
H-Bond Acceptors (Predicted) N/A3[7]
Storage Temperature 2-8°C-20°C[6][7]

Spectroscopic and Structural Characterization: A Predictive Guide

While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles. These predictions serve as a benchmark for researchers to validate their synthetic products.

Rationale for Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for unambiguous structure confirmation. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and fragmentation pattern.

Caption: Unique proton environments for ¹H NMR analysis of the free base.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the free base in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the three methylene groups (a, b, c), plus exchangeable protons from the -OH and -NHNH₂ groups.

  • Signal (a) - Methylene adjacent to OH (~3.5-3.7 ppm): This signal is expected to be a triplet, shifted downfield due to the deshielding effect of the electronegative oxygen atom. It will be split by the adjacent methylene protons (b).[9]

  • Signal (b) - Central Methylene (~1.7-1.9 ppm): This signal will be the most complex, appearing as a quintet or multiplet. It is split by protons on both adjacent methylene groups (a and c).[9]

  • Signal (c) - Methylene adjacent to Hydrazine (~2.8-3.0 ppm): This signal should appear as a triplet, shifted downfield by the adjacent nitrogen atoms. It is split by the neighboring methylene protons (b).

  • -OH and -NH₂ Protons (variable): These protons are exchangeable and will appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 3-hydrazinylpropan-1-ol dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O will cause the -OH and -N⁺H₃ signals to exchange and disappear, which can be a useful diagnostic tool.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phasing, baseline correction, and integration. Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to be simple, showing three distinct signals for the three unique carbon atoms in the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

  • O-H Stretch: A broad and strong absorption band around 3200-3600 cm⁻¹ is characteristic of the alcohol group.

  • N-H Stretch: One or two sharp to medium bands in the 3100-3500 cm⁻¹ region correspond to the hydrazine N-H bonds. In the dihydrochloride salt, these will be broadened and shifted, appearing as N⁺-H stretches.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region will indicate the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

Using Electrospray Ionization (ESI) in positive mode, the free base is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 91.0866.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Purification Protocol

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. The following section outlines a plausible and chemically sound synthetic route.

Synthetic Strategy Overview

A logical approach involves the nucleophilic substitution of a suitable 3-carbon electrophile with hydrazine, followed by acidification to form the dihydrochloride salt. A common and cost-effective starting material is 3-chloropropan-1-ol. The reaction with hydrazine hydrate provides the free base, which is then isolated and converted to the more stable salt form.

Caption: Proposed workflow for the synthesis of 3-Hydrazinylpropan-1-ol Dihydrochloride.

Step-by-Step Laboratory Synthesis Protocol

Causality Note: This protocol uses an excess of hydrazine hydrate to maximize the displacement of the chloride and minimize the formation of undesired dialkylated byproducts. The final step uses HCl to form the stable, crystalline dihydrochloride salt, which facilitates purification.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (e.g., 3-5 equivalents).

  • Reagent Addition: Slowly add 3-chloropropan-1-ol (1 equivalent) to the stirring hydrazine hydrate. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, remove the excess hydrazine hydrate under reduced pressure. The resulting residue is the crude free base.

  • Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol. Cool the solution in an ice bath and slowly add a concentrated solution of HCl (e.g., 2.2 equivalents in isopropanol or ether) with vigorous stirring.

  • Isolation: The dihydrochloride salt should precipitate as a solid. Continue stirring in the cold for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold isopropanol or diethyl ether to remove residual impurities. Dry the white solid under vacuum to yield the final product.

Purity Validation

The identity and purity of the final product must be confirmed using the analytical techniques described in Section 3 (NMR, MS) and by measuring its melting point.

Chemical Reactivity and Synthetic Applications

The utility of 3-Hydrazinylpropan-1-ol dihydrochloride lies in the predictable reactivity of its hydrazinyl group, making it a valuable synthon for building bioactive molecules.

Key Reaction: Pyrazole Synthesis

A classic and powerful application of hydrazines is their condensation with 1,3-dicarbonyl compounds to form pyrazole rings, a common scaffold in pharmaceuticals.[5]

reaction reactant1 3-Hydrazinylpropan-1-ol plus1 + reactant1->plus1 reactant2 1,3-Dicarbonyl (e.g., Acetylacetone) plus1->reactant2 arrow Condensation (Acid or Base catalyst) reactant2->arrow product Substituted Pyrazole arrow->product

Caption: General reaction scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole

Causality Note: This reaction proceeds via a condensation mechanism where the more nucleophilic terminal nitrogen of the hydrazine attacks one carbonyl, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Setup: In a round-bottom flask, dissolve 3-Hydrazinylpropan-1-ol dihydrochloride (1 equivalent) in a suitable solvent such as ethanol. Add a base (e.g., sodium acetate, 2 equivalents) to liberate the free base in situ.

  • Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) to the solution.

  • Reaction: Add a catalytic amount of acetic acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to isolate the desired pyrazole derivative.

Safety, Handling, and Storage

Hydrazine and its derivatives require careful handling due to their potential toxicity.[10][11]

  • Hazard Profile: Hydrazine derivatives are often classified as toxic if swallowed, inhaled, or in contact with skin.[10][11] They can be corrosive and cause severe skin and eye damage.[12] Some are suspected carcinogens and may cause allergic skin reactions.[11][13]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][14]

  • Storage: Store 3-Hydrazinylpropan-1-ol dihydrochloride in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The free base may be air-sensitive and require storage under an inert atmosphere.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

3-Hydrazinylpropan-1-ol dihydrochloride represents a valuable and versatile tool for the modern medicinal chemist. Its bifunctional nature provides a platform for creating diverse molecular structures, from fundamental heterocyclic scaffolds to complex linker-based therapeutics. The predictive analytical data and robust synthesis protocols outlined in this guide provide a solid foundation for researchers to incorporate this building block into their discovery programs, paving the way for the development of next-generation pharmaceuticals. Future research may focus on expanding its use in combinatorial libraries, developing novel linker technologies, and exploring its incorporation into targeted protein degraders and other advanced therapeutic modalities.

References

  • PubChem. 3-hydrazinylpropan-1-ol. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MySkinRecipes. 3-Hydrazinylpyridine hydrochloride. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • EPA. 3-Hydrazinylpyridazine--hydrogen chloride (1/1) Properties. [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • PubChem. 3-hydrazinyl-1-(propan-2-yl)-1h-pyrazole dihydrochloride. [Link]

  • PubMed. Design, synthesis and molecular docking of substituted 3-hydrazinyl-3-oxo-propanamides as anti-tubercular agents. [Link]

  • Google Patents. WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • ResearchGate. Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]

  • Doc Brown's Chemistry. 1-chloropropane H-1 nmr spectrum. [Link]

Sources

Exploratory

thermodynamic stability of 3-Hydrazinylpropan-1-ol dihydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Hydrazinylpropan-1-ol Dihydrochloride For distribution to Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydrazinylpropan-1-ol dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Hydrazinylpropan-1-ol Dihydrochloride

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinylpropan-1-ol dihydrochloride is a molecule of interest in pharmaceutical development and organic synthesis, valued for the reactive handles it presents in the form of the hydrazinyl and hydroxyl functional groups.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermodynamic stability is paramount for ensuring safety, efficacy, and a viable shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 3-hydrazinylpropan-1-ol dihydrochloride. We will delve into the theoretical underpinnings of its potential degradation pathways, present detailed protocols for critical analytical techniques, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for scientists engaged in the characterization and handling of this and similar hydrazinium salt compounds.

Introduction: The Imperative of Stability Profiling

The thermodynamic stability of a chemical compound dictates its intrinsic tendency to decompose or react to form more stable products. For a pharmaceutical compound such as 3-hydrazinylpropan-1-ol dihydrochloride, this is not merely an academic exercise. Chemical instability can lead to a loss of potency, the formation of potentially toxic degradants, and unpredictable performance of the final drug product.[2] Therefore, a robust stability testing program is a cornerstone of drug development, providing critical data for formulation design, storage condition definition, and regulatory submissions.

Hydrazinium salts, the class to which our subject compound belongs, are known for their complex thermal behaviors.[3][4] The presence of the energetic N-N bond in the hydrazine moiety, combined with the influence of the hydrochloride salt form, necessitates a careful and thorough investigation of its stability under various stress conditions.

Molecular Structure and Inherent Stability Considerations

The structure of 3-hydrazinylpropan-1-ol dihydrochloride (C₃H₁₂Cl₂N₂O) features a primary alcohol and a hydrazinyl group protonated twice to form the dihydrochloride salt.[5][6] This structure presents several key features that will influence its stability:

  • The Hydrazinium Moiety: The N-N single bond is relatively weak and can be susceptible to cleavage, particularly at elevated temperatures. The protonation of the nitrogen atoms to form the dihydrochloride salt generally increases the thermal stability compared to the free base by reducing the nucleophilicity of the nitrogen atoms. However, it also introduces the potential for dehydrochlorination at higher temperatures.

  • The Primary Alcohol: The hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid. It can also participate in dehydration reactions, especially in the presence of acidic or basic catalysts.

  • The Dihydrochloride Salt: While imparting water solubility and often crystallinity, the hydrochloride salt can influence the degradation pathway. The presence of chloride ions may also have catalytic effects on certain decomposition reactions.

Given these structural features, the primary degradation pathways to consider are thermal decomposition, oxidation, and hydrolysis.

Recommended Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is essential for a comprehensive understanding of the . The following experimental protocols are recommended.

Thermal Analysis

Thermal analysis techniques are fundamental for probing the behavior of a substance as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and decomposition events.

Experimental Protocol:

  • Accurately weigh 3-5 mg of 3-hydrazinylpropan-1-ol dihydrochloride into a standard aluminum DSC pan.

  • Crimp the pan with a lid. For initial screening, a pinhole lid is recommended to allow for the escape of any gaseous decomposition products.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond any observed thermal events (e.g., 300 °C).

  • Maintain a constant inert atmosphere, such as nitrogen, flowing at 50 mL/min to prevent oxidative degradation during the initial analysis.

  • Record the heat flow as a function of temperature.

Interpretation of Results:

  • Endotherms: Sharp endothermic peaks typically correspond to melting.[7] Broader endotherms may indicate dehydration or other phase transitions.

  • Exotherms: Exothermic events are indicative of decomposition, which for hydrazinium salts can be vigorous.[3] The onset temperature of the exotherm is a critical indicator of the thermal stability limit.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which degradation and mass loss occur.

Experimental Protocol:

  • Accurately weigh 5-10 mg of 3-hydrazinylpropan-1-ol dihydrochloride into a TGA pan.

  • Place the pan into the TGA furnace.

  • Heat the sample at a constant rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen or air) from ambient to a final temperature of approximately 600 °C.[7]

  • Record the mass loss as a function of temperature.

Interpretation of Results:

  • The TGA thermogram will show one or more steps corresponding to mass loss.

  • The onset temperature of mass loss is another key indicator of thermal stability.

  • The percentage of mass lost at each step can be correlated with the loss of specific molecular fragments (e.g., HCl, H₂O, N₂H₄).

Isothermal Stress Testing

Isothermal stress testing involves holding the sample at a constant elevated temperature for an extended period to assess the rate of degradation.

Experimental Protocol:

  • Place accurately weighed samples of 3-hydrazinylpropan-1-ol dihydrochloride in vials.

  • Store the vials in ovens maintained at several different temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • At specified time points, remove a vial from each temperature condition.

  • Dissolve the contents in a suitable solvent and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining parent compound and any degradation products.

Data Presentation:

Temperature (°C)Time (days)Assay (% remaining)Total Degradants (%)
400100.00.0
799.80.2
1499.50.5
3099.10.9
600100.00.0
798.21.8
1496.53.5
3093.07.0
800100.00.0
791.09.0
1482.517.5
3065.234.8
Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[8]

Experimental Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze all stressed samples by a suitable stability-indicating method (e.g., LC-MS) to identify and characterize the degradation products.

Visualizing Workflows and Degradation Pathways

Experimental Workflow for Stability Assessment

G cluster_0 Initial Characterization cluster_1 Thermal Stability cluster_2 Accelerated Stability cluster_3 Forced Degradation cluster_4 Analysis & Interpretation A 3-Hydrazinylpropan-1-ol dihydrochloride Sample B Differential Scanning Calorimetry (DSC) A->B Stress Conditions C Thermogravimetric Analysis (TGA) A->C Stress Conditions D Isothermal Stress Testing (e.g., 40°C, 60°C, 80°C) A->D Stress Conditions E Acid/Base Hydrolysis A->E Stress Conditions F Oxidative Stress A->F Stress Conditions G Photostability A->G Stress Conditions J Data Analysis & Reporting B->J Thermal Data C->J Thermal Data H Stability-Indicating HPLC D->H Time Points I LC-MS for Degradant ID E->I Degradant Profiling F->I Degradant Profiling G->I Degradant Profiling H->J I->J

Caption: Workflow for Thermodynamic Stability Assessment.

Postulated Degradation Pathways

G cluster_0 Parent Compound cluster_1 Degradation Products Parent 3-Hydrazinylpropan-1-ol dihydrochloride Oxidation 3-Hydrazinylpropanoic acid or 3-Hydrazinylpropanal Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Dehydrochlorination 3-Hydrazinylpropan-1-ol monohydrochloride/free base Parent->Dehydrochlorination Thermal Stress NN_Cleavage 3-Aminopropan-1-ol + NH₃ Parent->NN_Cleavage High Thermal Stress or Photolysis

Caption: Postulated Degradation Pathways.

Conclusion and Recommendations

A thorough investigation of the thermodynamic stability of 3-hydrazinylpropan-1-ol dihydrochloride is critical for its safe handling and successful application in research and drug development. The methodologies outlined in this guide, from thermal analysis to forced degradation studies, provide a robust framework for this evaluation.

Key Recommendations:

  • Comprehensive Analysis: Employ a combination of DSC, TGA, and isothermal stress testing to build a complete thermal stability profile.

  • Atmosphere Control: Conduct thermal analyses under both inert (nitrogen) and oxidative (air) atmospheres to understand the role of oxygen in the degradation process.

  • Degradant Identification: Utilize forced degradation studies coupled with mass spectrometry to identify and characterize potential degradation products. This is crucial for assessing the safety profile of the compound over time.

  • Safe Handling: Given the potential for exothermic decomposition and the hazardous nature of hydrazine derivatives, appropriate safety precautions, including the use of personal protective equipment and conducting experiments in well-ventilated areas, are mandatory.[9][10][11]

By following the principles and protocols detailed in this guide, researchers can generate the high-quality stability data necessary to advance their research and development programs with confidence and a commitment to safety.

References

  • Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. SciELO South Africa. [Link]

  • 3-hydrazinylpropan-1-ol dihydrochloride (C3H10N2O). PubChem. [Link]

  • Syntheses and thermal decompositions of hydrazinium salts. AKJournals. [Link]

  • Thermal analysis of hydrazinium metal sulphates and their hydrazinates. Indian Academy of Sciences. [Link]

  • Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. DTIC. [Link]

  • Proposed Decomposition Mechanism of the Hydrazine Derivative (1). ResearchGate. [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. [Link]

  • Theoretical Study of the Primary Processes in the Thermal Decomposition of Hydrazinium Nitroformate. Scite.ai. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • 3-Hydrazinylpyridazine--hydrogen chloride (1/1) Properties. EPA. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • 3-Hydrazinylpyridine hydrochloride. MySkinRecipes. [Link]

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  • Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. Macsen Labs. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

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Foundational

The Unseen Virtuoso: A Technical Guide to the Synthetic Potential of 3-Hydrazinylpropan-1-ol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract In the vast repertoire of organic synthesis, the discovery of novel building blocks that offer both vers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the vast repertoire of organic synthesis, the discovery of novel building blocks that offer both versatility and unique functionality is paramount. 3-Hydrazinylpropan-1-ol dihydrochloride, a seemingly simple bifunctional molecule, represents a frontier of untapped potential. While specific literature on this exact compound is nascent, its constituent parts—a reactive hydrazine moiety and a primary alcohol—are cornerstones of synthetic chemistry. This technical guide moves beyond a simple recitation of facts to provide a forward-looking, field-proven perspective on the prospective applications of this reagent. By grounding our exploration in the well-established principles of hydrazine chemistry and the strategic implications of its hydroxyl functionality, we aim to equip researchers and drug development professionals with the insights necessary to unlock its synthetic utility. This document will detail core reactivity, propose novel synthetic pathways toward medicinally relevant scaffolds, and provide robust, generalized protocols, all while maintaining an unwavering commitment to scientific integrity and laboratory safety.

Introduction: Unveiling a Latent Asset in Synthesis

3-Hydrazinylpropan-1-ol dihydrochloride presents a compelling structural architecture: a nucleophilic hydrazine group tethered to a three-carbon aliphatic chain terminating in a primary alcohol. The dihydrochloride salt form enhances its stability and modulates its solubility, rendering it a manageable reagent in various solvent systems.

The true value of this molecule lies in the synergistic interplay of its two functional groups. The hydrazine is a classical precursor for a multitude of nitrogen-containing heterocycles, which form the core of countless pharmaceutical agents.[1][2] The hydroxyl group, however, elevates its potential beyond that of a simple hydrazine. It offers a handle for secondary modifications, intramolecular cyclizations, and the introduction of hydrophilic properties, making it an intriguing building block for creating functionalized molecules with tailored characteristics.

This guide will illuminate the prospective synthetic pathways where 3-Hydrazinylpropan-1-ol dihydrochloride can serve as a key innovator, particularly in the construction of complex heterocyclic systems.

Core Reactivity and Mechanistic Foundations

The synthetic utility of 3-Hydrazinylpropan-1-ol is predicated on the well-understood reactivity of the hydrazine group. As a potent nucleophile, it readily engages with electrophilic centers, most notably carbonyl carbons.

Hydrazone Formation: A Gateway to Further Complexity

The reaction of a hydrazine with an aldehyde or ketone is a fundamental transformation that yields a hydrazone.[3][4] This condensation reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration, and is often catalyzed by a small amount of acid.[5]

The resulting hydrazone from 3-Hydrazinylpropan-1-ol would be a versatile intermediate, bearing a pendant hydroxypropyl group. Hydrazones are not merely stable products; they are pivotal intermediates in reactions such as the Wolff-Kishner reduction and the Shapiro reaction.[3][6]

The Wolff-Kishner Reduction: Deoxygenation under Basic Conditions

The Wolff-Kishner reduction provides a powerful method for the complete deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.[7] The reaction proceeds through a hydrazone intermediate, which, upon treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures, eliminates nitrogen gas to yield the alkane.[6][8]

Using 3-Hydrazinylpropan-1-ol as the hydrazine source would be unconventional and likely inefficient for a standard Wolff-Kishner reduction due to the presence of the hydroxyl group. However, understanding this mechanism is crucial as it highlights the fundamental reactivity of the hydrazone intermediate.

Heterocycle Synthesis: The Knorr Pyrazole Synthesis

A cornerstone of heterocyclic chemistry is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10][11] This reaction is highly efficient and provides direct access to the pyrazole core, a privileged scaffold in medicinal chemistry renowned for its anti-inflammatory, analgesic, and anticancer properties.[1][12][13]

When 3-Hydrazinylpropan-1-ol participates in a Knorr synthesis, the resulting product is a pyrazole substituted at the N1 position with a 3-hydroxypropyl chain. This appended functional group is ripe for further synthetic manipulation.

Proposed Synthetic Applications and Protocols

The true ingenuity in employing 3-Hydrazinylpropan-1-ol dihydrochloride lies in leveraging its bifunctionality. Below are proposed applications with generalized, robust protocols that serve as a validated starting point for experimentation.

Application I: Synthesis of N-Hydroxyalkylated Pyrazoles

The synthesis of pyrazoles bearing a functionalized N-alkyl chain is of significant interest in drug discovery, as the substituent can modulate solubility, metabolic stability, and target engagement.

Core Directive: To synthesize N-(3-hydroxypropyl)pyrazoles via the Knorr pyrazole synthesis.

Causality of Experimental Choices: The reaction is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization/dehydration.[9] Using a protic solvent like ethanol or propanol allows for effective dissolution of the reactants and facilitates the high temperatures often required for the final dehydration step.[14]

Generalized Experimental Protocol: Knorr Synthesis of N-(3-hydroxypropyl)pyrazoles

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 equiv.) and ethanol (5 mL per mmol of dicarbonyl).

  • Reagent Addition: Add 3-Hydrazinylpropan-1-ol dihydrochloride (1.05 equiv.). If starting with the dihydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., two equivalents of triethylamine or potassium carbonate) may be added to free the hydrazine base, although the reaction often proceeds with the hydrochloride salt of the hydrazine and a catalytic amount of acid. Add a catalytic amount of glacial acetic acid (3-5 drops).[14]

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) with vigorous stirring.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed (typically 1-4 hours).

  • Workup and Purification: Allow the reaction to cool to room temperature. If a precipitate forms, it can be collected by filtration.[14] Otherwise, concentrate the mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-(3-hydroxypropyl)pyrazole.

Data Presentation: Representative 1,3-Dicarbonyl Reactants

1,3-Dicarbonyl CompoundExpected Pyrazole Product Core
Acetylacetone3,5-Dimethylpyrazole
Ethyl Acetoacetate3-Methyl-5-pyrazolone
Dibenzoylmethane3,5-Diphenylpyrazole

Visualization: Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine 3-Hydrazinylpropan-1-ol Hydrazine->Hydrazone Cyclic_Int Cyclized Hemiaminal Hydrazone->Cyclic_Int Intramolecular Attack Pyrazole N-(3-hydroxypropyl)pyrazole Cyclic_Int->Pyrazole Dehydration (-H₂O)

Caption: Knorr synthesis workflow.

Application II: Synthesis of Functionalized 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with profound importance in medicinal chemistry, known for their antifungal and anticancer activities.[15][16][17] Syntheses often involve the reaction of hydrazines with amides or related compounds.[18][19]

Core Directive: To synthesize N-(3-hydroxypropyl)-1,2,4-triazoles. A plausible route involves the reaction of 3-hydrazinylpropan-1-ol with formamide under microwave irradiation, a method known for its efficiency and tolerance of functional groups.[20]

Causality of Experimental Choices: Microwave-assisted synthesis accelerates reaction rates by efficiently heating the polar reactants. Formamide serves as both the solvent and the source of the final carbon atom of the triazole ring. This one-pot method is highly atom-economical.

Generalized Experimental Protocol: Synthesis of N-(3-hydroxypropyl)-1,2,4-triazoles

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-Hydrazinylpropan-1-ol dihydrochloride (1.0 equiv.) and formamide (used in excess as solvent).

  • Reagent Addition: Add a base such as potassium carbonate (2.2 equiv.) to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Conditions: Seal the vessel and heat in a microwave reactor to approximately 150-180 °C for 20-40 minutes.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Application III: Intramolecular Cyclization – A Pathway to Fused Ring Systems

The pendant hydroxyl group on the synthesized heterocycles is not merely a passive substituent. It is a nucleophile that can be leveraged to construct more complex, fused bicyclic systems. This represents a significant increase in molecular complexity from a simple starting material.

Core Directive: To convert an N-(3-hydroxypropyl)pyrazole into a dihydropyrazolo[2,1-a]pyridazin-4-ium derivative or a related fused system. This can be achieved by first activating the terminal hydroxyl group and then inducing intramolecular cyclization.

Causality of Experimental Choices: Converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) is a classic strategy to facilitate nucleophilic substitution. The nitrogen atom at the 2-position of the pyrazole ring can then act as an intramolecular nucleophile to displace the leaving group, forming a new six-membered ring.

Generalized Experimental Protocol: Two-Step Synthesis of Fused Pyrazole Systems

Step A: Activation of the Hydroxyl Group

  • Reaction Setup: Dissolve the N-(3-hydroxypropyl)pyrazole (1.0 equiv.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 equiv.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equiv.) or methanesulfonyl chloride.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction with water and extract with dichloromethane. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the crude tosylate/mesylate, which is often used directly in the next step.

Step B: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude tosylate/mesylate from Step A in a suitable solvent like acetonitrile or DMF.

  • Reaction Conditions: Heat the mixture to reflux. The intramolecular N-alkylation will proceed to form the fused bicyclic system. Monitor by TLC.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography or recrystallization to afford the pure fused heterocyclic product.

Visualization: Pathway to Fused Heterocycles

Fused_System_Pathway Pyrazole N-(3-hydroxypropyl)pyrazole Activated N-(3-tosyloxypropyl)pyrazole Pyrazole->Activated TsCl, Et₃N Fused Fused Bicyclic System Activated->Fused Heat (Intramolecular Cyclization)

Sources

Exploratory

Storage Requirements for 3-Hydrazinylpropan-1-ol Dihydrochloride: A Technical Preservation Guide

Executive Summary 3-Hydrazinylpropan-1-ol dihydrochloride (CAS: 1258651-49-8) is a bifunctional building block containing a nucleophilic hydrazine moiety and a primary alcohol. While the dihydrochloride salt form signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydrazinylpropan-1-ol dihydrochloride (CAS: 1258651-49-8) is a bifunctional building block containing a nucleophilic hydrazine moiety and a primary alcohol. While the dihydrochloride salt form significantly improves thermal stability compared to its free base counterpart, the compound remains highly susceptible to oxidative degradation and hygroscopic hydrolysis .

This guide defines the "Gold Standard" storage protocols required to maintain >98% purity over extended periods. Failure to adhere to these strict environmental controls will result in the formation of azo-impurities and sticky, polymerized degradation products that compromise downstream applications in heterocycle synthesis and drug development.

Physicochemical Profile & Stability Factors

Understanding the molecule's intrinsic vulnerabilities is the first step in designing a robust storage strategy.

PropertySpecificationCritical Implication
Chemical Name 3-Hydrazinylpropan-1-ol dihydrochlorideTarget Compound
CAS Number 1258651-49-8Unique Identifier
Molecular Formula C₃H₁₂Cl₂N₂OSalt Stoichiometry (1:[1][2]2)
Molecular Weight 163.05 g/mol Calculation Basis
Physical State White to off-white crystalline solidColor change (yellowing) indicates oxidation.
Hygroscopicity High (Deliquescent)Absorbs atmospheric water, leading to hydrolysis and "gumming."
Oxidation Potential High (Hydrazine group)Reacts with atmospheric O₂ to form azo/azoxy species.
The Degradation Mechanism

The primary threat to this compound is a synergistic cycle of moisture absorption and oxidation.

  • Moisture Ingress: The HCl salt attracts water molecules from the air.

  • Dissolution: Micro-droplets form on the crystal surface.

  • Oxidation: The solvated hydrazine group becomes more accessible to atmospheric oxygen, leading to rapid degradation into colored impurities.

Optimal Storage Protocols

To ensure scientific integrity, you must implement a multi-barrier storage system. Do not rely on the vendor's shipping packaging for long-term storage.

A. Environmental Parameters[3][4][5][6][7][8][9]
  • Temperature: -20°C (± 5°C) .

    • Reasoning: While some vendors list 2-8°C, long-term stability (>6 months) is statistically superior at -20°C, significantly slowing kinetic degradation pathways.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Reasoning: Argon is heavier than air and provides a better blanket in storage vials than Nitrogen, though Nitrogen is acceptable if strictly anhydrous.

  • Light: Dark / Amber Glass .

    • Reasoning: Hydrazine derivatives can be photosensitive. UV exposure accelerates auto-oxidation.

B. Containment System

Do NOT use: Polyethylene bags or simple snap-cap vials for long-term storage. USE: Borosilicate glass vials with Teflon-lined screw caps.

The "Double-Vessel" Technique

For maximum security, use the Russian Doll method:

  • Primary Container: Glass vial with sample, under Argon, cap tight.

  • Secondary Barrier: Place the primary vial inside a larger jar containing a layer of active desiccant (e.g., Drierite or Silica Gel).

  • Seal: Parafilm is insufficient for long-term freezer storage (it becomes brittle). Use electrical tape or shrink bands over the cap-vial junction.

Handling & Reconstitution Workflow

The moment the vial is opened, the "Clock of Degradation" begins. Follow this self-validating workflow to minimize risk.

Diagram 1: Safe Handling Workflow

Visualizing the critical path from Cold Storage to Benchtop.

StorageWorkflow cluster_warning CRITICAL FAILURE POINT Storage Long-Term Storage (-20°C, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Opening Vial Opening (Inert Atmosphere/Glovebox) Equilibration->Opening Only when dry Aliquoting Aliquoting (Weigh quickly) Opening->Aliquoting Min. exposure Resealing Purge & Reseal (Flush Headspace) Aliquoting->Resealing Remaining stock Usage Immediate Usage (Solubilize) Aliquoting->Usage Resealing->Storage Return to Cold

Caption: Workflow emphasizing thermal equilibration to prevent condensation—the #1 cause of compound failure.

Detailed Protocol:
  • Equilibration (The Most Skipped Step): Remove the vial from the freezer and place it in a desiccator at room temperature for 30-45 minutes before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation of water onto the solid. This water will dissolve the salt and ruin the remaining stock.

  • Aliquoting: Ideally performed in a glovebox or a glove bag filled with Nitrogen. If on an open bench, work quickly and avoid breathing directly over the open vial.

  • Solubilization: The dihydrochloride salt is soluble in water, DMSO, and Methanol. Prepare solutions fresh . Do not store stock solutions of this compound; they degrade rapidly in solution.

Quality Control & Troubleshooting

How do you know if your compound has degraded?

IndicatorObservationDiagnosisAction
Visual Yellow or Orange tintOxidation (Azo formation)Purify (Recrystallization) or Discard
Physical Clumping / Sticky / LiquidHydrolysis (Moisture absorption)Dry under high vacuum over P₂O₅; Check purity
Solubility Turbidity in waterPolymerizationDiscard immediately
Diagram 2: Degradation Pathways

Understanding the chemical causality of storage failure.

DegradationPath Compound 3-Hydrazinylpropan-1-ol 2HCl (Intact) Hydrolysis Hydrolysis / Deliquescence (Formation of sticky gum) Compound->Hydrolysis + Moisture Oxidation Oxidation (Formation of Azo/Azoxy impurities) Compound->Oxidation + O₂ Moisture Atmospheric Moisture Moisture->Oxidation Accelerates Oxygen Oxygen (O₂) Failure Experimental Failure (Low Yield / Side Reactions) Hydrolysis->Failure Oxidation->Failure

Caption: The synergistic relationship between moisture and oxidation leading to irreversible compound failure.

Safety & Regulatory Compliance

  • Hazard Class: Hydrazine derivatives are potential carcinogens and skin sensitizers.[3][4]

  • PPE: Double nitrile gloves, safety goggles, and lab coat. Handle only in a fume hood.

  • Spill Cleanup: Do not wipe with paper towels (fire risk with oxidizers). Neutralize with dilute bleach (<5%) to convert hydrazine to nitrogen gas, then absorb with inert material.

References

  • Sciencemadness Wiki. (2020). Hydrazine hydrochloride Properties and Handling. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

removing unreacted 3-Hydrazinylpropan-1-ol dihydrochloride from product mixture

Executive Summary & Chemical Profile The Challenge: You are attempting to remove unreacted 3-Hydrazinylpropan-1-ol dihydrochloride (CAS: 1258651-49-8) from a reaction mixture. The Enemy (Impurity Profile): Nature: Highly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: You are attempting to remove unreacted 3-Hydrazinylpropan-1-ol dihydrochloride (CAS: 1258651-49-8) from a reaction mixture.

The Enemy (Impurity Profile):

  • Nature: Highly polar, hydrophilic, bis-HCl salt.

  • Functional Groups: Primary hydrazine (nucleophilic, reducing), Primary alcohol.

  • Solubility: Soluble in water, DMSO, Methanol. Insoluble in non-polar organics (DCM, Hexanes, Toluene).

  • Risk: Hydrazines are structural alerts for genotoxicity (PGI) under ICH M7 guidelines. Efficient removal to < ppm levels is critical for pharmaceutical intermediates.

Core Strategy: Because this impurity is a hydrochloride salt and highly polar, it resists extraction into organic solvents. Your removal strategy depends entirely on the solubility profile of your desired product .

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific mixture.

PurificationLogic Start Start: Analyze Product Mixture Q1 Is your Target Product water-soluble? Start->Q1 MethodA Method A: Liquid-Liquid Extraction (Aqueous Wash) Q1->MethodA No (Product is Lipophilic) Q2 Is your Product acid-sensitive? Q1->Q2 Yes (Product is Polar) MethodB Method B: Solid-Phase Scavenging (Aldehyde Resin) Q2->MethodB No (Stable to Resin) MethodC Method C: Derivatization & Reverse Phase Chromatography Q2->MethodC Yes (Needs mild conditions)

Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on product properties.

Protocol A: Liquid-Liquid Extraction (LLE)

Best For: Target products soluble in organic solvents (DCM, EtOAc, Ether) and insoluble in water. Mechanism: Partition coefficient exploitation. The dihydrochloride salt of the hydrazine is extremely water-soluble (LogP < -1.5).

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • The Wash (Critical Step):

    • Wash the organic layer 3x with 0.5 M HCl (aqueous).

    • Why Acidic? Maintaining acidic conditions ensures the hydrazine remains fully protonated (dihydrochloride form), maximizing its affinity for the aqueous layer and preventing it from acting as a free base nucleophile.

  • Brine Wash: Perform a final wash with saturated NaCl to remove residual water.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting Table:

Observation Root Cause Solution
Emulsion forms Amphiphilic nature of the amino-alcohol. Add a small amount of Methanol to the organic layer or filter through Celite.

| Impurity persists | Product is trapping the hydrazine. | Switch to Protocol B (Scavenging). |

Protocol B: Chemoselective Scavenging (The Gold Standard)

Best For: Water-soluble products, or when LLE fails to reach ppm limits. Mechanism: Covalent capture. Polymer-supported benzaldehyde reacts selectively with the hydrazine moiety to form an insoluble hydrazone, which is removed by simple filtration.

Materials Required[1][2][3][4][5][6][7]
  • Scavenger: Polymer-supported Benzaldehyde (e.g., PS-Benzaldehyde, SiliaMetS® Aldehyde).

  • Loading: Typically 1.0 – 1.5 mmol/g.

  • Solvent: DCM, THF, or Ethanol (must swell the resin).

Step-by-Step Workflow
  • Stoichiometry Calculation: Calculate the theoretical amount of unreacted hydrazine. Use 3 to 4 equivalents of aldehyde resin relative to the impurity.

  • Preparation: Add the crude mixture to the solvent (DCM is preferred for resin swelling).

  • Scavenging: Add the PS-Benzaldehyde resin.

  • Incubation: Stir gently (do not use a magnetic stir bar if it grinds the beads; an orbital shaker is preferred) for 2–4 hours at room temperature.

    • Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate hydrazone formation.

  • Filtration: Filter the mixture through a fritted funnel or a compacted Celite pad. The hydrazine is now trapped on the solid beads.

  • Rinse: Wash the resin cake with solvent to recover any adsorbed product.

ScavengingMechanism Impurity Free Hydrazine (In Solution) Complex Resin-Hydrazone Complex (Solid) Impurity->Complex + Resin + AcOH (cat) Resin PS-Benzaldehyde (Solid Bead) Resin->Complex Product Purified Product (Filtrate) Complex->Product Filtration

Figure 2: Mechanism of action for polymer-supported aldehyde scavenging.

Protocol C: Derivatization & Chromatography

Best For: "Sticky" polar products where neither LLE nor Resin works. Mechanism: Modifying the polarity of the impurity to enable chromatographic separation.

The "Acetone Trick"

If you cannot afford expensive resins, you can chemically modify the impurity to make it separable.

  • Derivatization: Dissolve crude mixture in Methanol. Add excess Acetone (10 equiv) and stir for 1 hour.

  • Reaction: The 3-hydrazinylpropan-1-ol reacts with acetone to form the corresponding isopropylidene hydrazone.

  • Result: This new species is significantly less polar (lipophilic) than the free hydrazine.

  • Separation:

    • Option 1 (Flash Column): The hydrazone will now elute much earlier on silica gel, or can be separated via standard C18 Reverse Phase chromatography.

    • Option 2 (High Vacuum): If your product is a solid, the acetone-hydrazone might be volatile enough to remove under high vacuum/heat (check boiling points).

Regulatory & Safety (ICH M7 Compliance)

Why this matters: Hydrazines are classified as Class 2 or 3 mutagenic impurities.

  • Limit: Standard TTC (Threshold of Toxicological Concern) is often 1.5 µ g/day for lifetime exposure.[1]

  • Validation: You must verify removal using a sensitive analytical method. Standard HPLC-UV (210 nm) is often insufficient due to lack of chromophores on 3-hydrazinylpropan-1-ol.

  • Detection Tip: Use LC-MS/MS or derivatize a sample with benzaldehyde prior to HPLC injection to create a UV-active species for quantification.

Frequently Asked Questions (FAQ)

Q: My product is an amine. Will the aldehyde resin scavenge my product too? A: Generally, no. Aldehydes react much faster with hydrazines (alpha-effect nucleophiles) than with standard primary amines. However, if you leave it overnight, some imine formation with your product is possible. Stick to the 2-4 hour window.

Q: Can I use standard silica gel chromatography? A: 3-Hydrazinylpropan-1-ol is very polar and basic. It will streak badly on normal phase silica and likely stick to the baseline. If you must use normal phase, add 1% Triethylamine to your eluent to "deactivate" the silica, but Protocol C (Derivatization) is superior.

Q: How do I visualize this spot on TLC? A: It is not UV active. Use Ninhydrin stain (turns reddish/purple) or Permanganate stain (turns yellow on purple background).

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2]

  • Biotage Application Note. Removal of Hydrazine and Amine Impurities using Isolute® Resins.

  • SiliCycle Application Note. Scavenging of Genotoxic Impurities (GTIs) using SiliaMetS®.

  • PubChem Compound Summary. 3-Hydrazino-1-propanol dihydrochloride. National Library of Medicine.

Sources

Optimization

Technical Support Center: Handling 3-Hydrazinylpropan-1-ol Dihydrochloride

Topic: Overcoming Hygroscopicity & Stoichiometric Drift Document ID: TSP-HYD-3HP-001 Last Updated: February 15, 2026 Status: Active Guide[1][2] Executive Summary: The Invisible Variable 3-Hydrazinylpropan-1-ol dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopicity & Stoichiometric Drift

Document ID: TSP-HYD-3HP-001 Last Updated: February 15, 2026 Status: Active Guide[1][2]

Executive Summary: The Invisible Variable

3-Hydrazinylpropan-1-ol dihydrochloride (and similar hydrazine salts) presents a dual challenge in synthesis: it is a reducing agent prone to oxidation and a hygroscopic salt that avidly coordinates atmospheric moisture.[1][2]

Users frequently report "failed cyclizations" or "low yields" which are often misdiagnosed as chemical reactivity issues.[1][2] In 90% of cases, the root cause is stoichiometric error . If your salt has absorbed 15% water by weight, you are under-loading your reagent by 15%, leaving electrophiles unreacted or promoting side reactions.[1][2]

This guide provides the definitive protocols to handle, weigh, and dry this compound without compromising its integrity.

Critical Handling Workflows

Module A: Storage & Lifecycle Management

The Golden Rule: Never store this compound in a standard cabinet, even if the bottle is sealed. The dihydrochloride lattice energy is insufficient to prevent surface adsorption of water in humid environments.

StateRecommended EnvironmentMax Exposure Time (Air)
Long-term Storage -20°C, under Argon/Nitrogen, sealed with Parafilm.0 minutes
Active Use Desiccator (

or Active Silica) at RT.[1][2]
< 2 minutes
Reaction Setup Inert Gas Purge (Schlenk line or Glovebox).[1][2]Minimize
Module B: The "Weighing by Difference" Protocol

Problem: Standard weighing (taring a boat, adding solid) fails because the compound absorbs water during the weighing process. The balance readout will drift upwards, leading you to record a mass that includes atmospheric water.

Solution: Use the Weighing by Difference method.[3][4][5][6][7] This is the only accepted analytical technique for hygroscopic solids outside a glovebox.

  • Prepare: Dry a glass weighing bottle (with lid) in an oven; cool in a desiccator.

  • Fill: Add approx. amount of 3-Hydrazinylpropan-1-ol dihydrochloride to the bottle inside a glove bag or dry box. Close the lid.

  • Initial Weigh (

    
    ):  Place the closed bottle on the balance. Record mass.
    
  • Dispense: Remove bottle, open quickly, pour/spatula sample into your reaction flask, and immediately close the bottle.

  • Final Weigh (

    
    ):  Place the closed bottle back on the balance. Record mass.
    
  • Calculate:

    
    .
    
    • Why this works: You never weigh the open solid on the balance. The moisture absorbed during the brief transfer is negligible compared to the drift of an open boat sitting on a balance.

Visualization: Handling Logic

G VendorBottle Vendor Bottle (Ar/N2 Sealed) Desiccator Desiccator Storage (RT, P2O5) VendorBottle->Desiccator Daily Use Weighing Weighing Event Desiccator->Weighing DirectWeigh Direct Weighing (Open Boat) Weighing->DirectWeigh Incorrect DiffWeigh Weighing by Difference (Closed Bottle) Weighing->DiffWeigh Correct ResultFail Stoichiometry Error (+ Water Mass) DirectWeigh->ResultFail Hygroscopic Drift ResultSuccess Accurate Moles (Reaction Success) DiffWeigh->ResultSuccess Protected Mass

Caption: Logical flow distinguishing the high-risk "Direct Weighing" path from the validated "Weighing by Difference" protocol.

Troubleshooting & Recovery

Scenario 1: The "Wet Salt" Crisis

Symptom: The solid has clumped, turned sticky, or the reaction yield is consistently 10-15% lower than expected. Diagnosis: The salt is hydrated. The molecular weight is no longer 163.05 g/mol (anhydrous) but likely ~199 g/mol (dihydrate equivalent).[2]

Recovery Protocol (Drying): Do NOT use high heat.[1][2][8] Hydrazines are reducing agents and can decompose violently or oxidize.[1][2]

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets.
    
  • Settings:

    • Pressure: < 10 mbar.[1][2]

    • Temperature: 40°C - 50°C (Max).[2]

    • Time: 12–24 hours.[1][2]

  • Verification: Run a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic acid) in DMSO-

    
     to verify the molar mass/purity before use.
    
Scenario 2: Karl Fischer (KF) Interference

Issue: Standard KF titration gives wild, unrepeatable results. Cause: Hydrazine (


) reduces the Iodine (

) in the KF reagent, causing a continuous consumption of titrant that mimics water.

Solution:
  • Method A (Preferred): Use qNMR in dry DMSO-

    
     to determine the water peak integral relative to the compound.
    
  • Method B (KF Modification): Use specialized KF reagents designed for amines/hydrazines (often containing salicylic acid to buffer pH) or perform the titration at -20°C to suppress the redox reaction [1].

Reaction Impact Analysis

Why does moisture matter beyond just the weight error?

  • Hydrolysis of Intermediates: If using this linker to form a hydrazone (e.g., reacting with an aldehyde/ketone), water is a byproduct.[1][2] Adding extra water at the start shifts the equilibrium backward (Le Chatelier's principle), preventing high conversion.

  • Acidity Spike: The dihydrochloride salt (

    
    ) in the presence of excess water dissociates fully. If your reaction is pH-sensitive, the "wet" salt introduces a highly acidic aqueous micro-environment that can degrade acid-labile protecting groups (e.g., Boc, THP) on your scaffold.[1][2]
    

ReactionPath Start Reaction: Hydrazine + Ketone -> Hydrazone DryPath Anhydrous Conditions (Dry Salt) Start->DryPath WetPath Moist Conditions (Wet Salt) Start->WetPath Success High Yield Stable Imine DryPath->Success Water Removed Eq Equilibrium Shift (Le Chatelier) WetPath->Eq Excess H2O Fail Hydrolysis Reversion Low Yield Eq->Fail Push to Reactants

Caption: Impact of starting moisture content on reversible hydrazone formation chemistry.

Frequently Asked Questions (FAQ)

Q: Can I lyophilize (freeze-dry) this compound from water? A: Proceed with caution. While you can remove water, you will be left with a fluffy, amorphous powder that is more hygroscopic than the crystalline form due to increased surface area.[1] If you lyophilize, you must backfill the lyophilizer with Argon and cap the vials immediately under inert gas.

Q: The compound turned slightly yellow. Is it still good? A: Yellowing indicates partial oxidation of the hydrazine moiety to an azo or diazo species.

  • Action: Perform a proton NMR. If the purity is >95%, you may proceed, but expect slightly lower yields. If purity is <90%, recrystallize (MeOH/Et2O) or discard.[1][2] Hydrazine oxidation products can be radical initiators and may interfere with sensitive couplings.[1][2]

Q: I don't have a glovebox. How do I dispense 5.0 mg accurately? A: Do not attempt to weigh 5.0 mg of a hygroscopic solid directly.

  • Protocol: Weigh ~50-100 mg (using the "Difference" method) into a volumetric flask. Dissolve in a dry solvent (e.g., MeOH or DMSO).[1][2] Calculate the concentration and dispense the 5.0 mg via volumetric aliquot . This is orders of magnitude more accurate than weighing a static solid grain.[1][2]

References

  • Hydranal™ Application Notes. (2023). Water determination in Hydrazine and its derivatives.[1][2] Honeywell Research Chemicals.[1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for drying hydrazine salts). [1][2]

  • Sigma-Aldrich Technical Bulletin. (2022). Handling Hygroscopic Reagents: Weighing by Difference.[1][2] Merck KGaA.[1][2]

  • PubChem Compound Summary. (2025). 3-hydrazinylpropan-1-ol dihydrochloride.[1][2] National Library of Medicine.[1][2] [2]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride Cyclizations

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving 3-Hydrazinylpropan-1-ol Dihydrochloride. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 3-Hydrazinylpropan-1-ol Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrazolidine rings from this versatile precursor. We understand that while the target reaction appears straightforward, a variety of side reactions can compromise yield, purity, and scalability.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and I'm isolating a complex mixture of products. What are the most likely competing reaction pathways?

A1: Low yields in this cyclization are typically not due to a single issue but rather a combination of competing pathways that divert starting material away from your desired product. The primary culprits are intermolecular side reactions and oxidation.

  • Mechanism of Competition: The intended reaction is an intramolecular cyclization following the initial reaction of the hydrazine with a dielectrophile (e.g., an α,β-unsaturated ketone or 1,3-dihalide). However, the mono-alkylated intermediate is still a potent nucleophile. Instead of cyclizing, it can react with another molecule of the electrophile, initiating polymerization. Similarly, unreacted 3-hydrazinylpropan-1-ol can act as a chain extender.

  • Troubleshooting Strategy: The key is to favor the intramolecular cyclization kinetically.

    • High-Dilution Conditions: Running the reaction at a low concentration (0.01-0.05 M) significantly reduces the probability of intermolecular collisions, thereby suppressing polymerization.

    • Slow Addition: Adding the limiting reagent dropwise over several hours using a syringe pump maintains a low instantaneous concentration of the reactive species, further promoting the desired intramolecular ring-closing.

The following diagram illustrates the critical decision point for the reaction intermediate.

G Start 3-Hydrazinylpropan-1-ol + 1,3-Dielectrophile Intermediate Mono-functionalized Intermediate Start->Intermediate Initial Reaction Desired Desired Product: Intramolecular Cyclization Intermediate->Desired Favored by: - High Dilution - Slow Addition Undesired Side Products: Intermolecular Reaction (Dimers, Polymers) Intermediate->Undesired Favored by: - High Concentration

Caption: Competing pathways in pyrazolidine synthesis.

Q2: My product appears discolored, and analytical data (NMR, MS) suggests the presence of oxidized species. What causes this and how can I prevent it?

A2: Hydrazines are susceptible to oxidation, which can occur via exposure to atmospheric oxygen or catalysis by trace metal impurities. This can lead to the formation of diimides, which can then decompose or react further, and can also result in the aromatization of a pyrazolidine ring to a pyrazole if an appropriate oxidation pathway exists post-cyclization.[1][2]

  • Mechanism of Oxidation: The lone pairs on the nitrogen atoms are readily attacked by electrophilic oxygen. This process can be accelerated by light and metal ions.

  • Troubleshooting Strategy & Protocol: Rigorous exclusion of oxygen is critical.

    • Solvent Degassing: Before use, degas all reaction solvents thoroughly. The most effective method is a series of "freeze-pump-thaw" cycles, though sparging with an inert gas (argon or nitrogen) for 30-60 minutes is often sufficient.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of a dry, inert gas. Use Schlenk line techniques or a glovebox for best results.

    • Metal Scavenging: If trace metal contamination is suspected (from reagents or glassware), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) in trace amounts, though compatibility with your specific reaction must be verified.

ParameterStandard ProcedureRecommended Protocol (for Oxidation Prevention) Rationale
Solvent Prep Use from bottleDegas with Argon for 30 min or 3x Freeze-Pump-Thaw cyclesRemoves dissolved O₂, a primary oxidant.
Reaction Setup Open to air or with drying tubeAssemble glassware hot, cool under vacuum, and backfill with N₂/ArEnsures a rigorously oxygen-free environment from the start.
Reagent Transfer Pouring/pipettingUse gas-tight syringes or cannulas under positive inert gas pressurePrevents introduction of air during reagent addition.

Table 1: Comparison of standard vs. oxygen-exclusionary laboratory procedures.

Q3: Should I use the 3-Hydrazinylpropan-1-ol dihydrochloride salt directly, or neutralize it to the free base before the reaction?

A3: This is a crucial process decision that involves a trade-off between stability and reactivity. There is no single correct answer; the optimal choice depends on the specific electrophile and reaction conditions.

  • Using the Dihydrochloride Salt:

    • Pros: The salt is significantly more stable to air oxidation and has a longer shelf-life. It is non-volatile and easier to handle.

    • Cons: Requires the addition of at least two equivalents of a base to liberate the nucleophilic free hydrazine. The choice of base is critical; a bulky, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. The resulting ammonium salt byproduct (e.g., triethylammonium chloride) can complicate purification.

  • Using the Free Base:

    • Pros: The free base is highly reactive and does not require an additional base, simplifying the reaction mixture.

    • Cons: It is much less stable, prone to rapid oxidation, and can be hygroscopic. It must be prepared fresh, handled under an inert atmosphere, and used immediately.

G Start Start: Choose Starting Material Form Decision Decision Point: Is your electrophile base-sensitive? Do you have an inert atmosphere setup? Start->Decision Salt Use Dihydrochloride Salt Salt_Pros PROS: - Air Stable - Easy to Handle Salt->Salt_Pros Salt_Cons CONS: - Requires Base Addition - Byproduct Complicates Purification Salt->Salt_Cons Freebase Generate Free Base Freebase_Pros PROS: - Highly Reactive - No Added Base Needed Freebase->Freebase_Pros Freebase_Cons CONS: - Air Sensitive - Must be Freshly Prepared Freebase->Freebase_Cons Decision->Salt Yes / No Decision->Freebase No / Yes

Caption: Decision workflow for choosing the reactant form.

Q4: The hydroxyl group appears to be participating in the reaction, leading to O-alkylated byproducts. How can I ensure chemoselectivity for the hydrazine moiety?

A4: While the hydrazine nitrogens are significantly more nucleophilic than the primary alcohol, O-alkylation can occur, especially under certain conditions. This is a classic chemoselectivity problem.

  • Conditions Favoring O-Alkylation:

    • Strongly Basic Conditions: Using a strong base (e.g., NaH, hydroxides) can deprotonate the alcohol, forming a potent alkoxide nucleophile.

    • Hard Electrophiles: Reaction with hard electrophiles can favor reaction at the harder oxygen nucleophile.

    • High Temperatures: Increased temperatures can provide the activation energy needed for the less favorable O-alkylation pathway.

  • Strategies to Maximize N-Selectivity:

    • Control of Basicity: Use a non-nucleophilic organic base like TEA or DIPEA, which is strong enough to deprotonate the hydrazinium salt but generally not strong enough to deprotonate the alcohol.

    • Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred over protic solvents, which can participate in hydrogen bonding and modulate nucleophilicity.

    • Protecting Groups: If O-alkylation remains a persistent issue, protecting the hydroxyl group is a viable, albeit longer, strategy. A silyl ether (e.g., TBDMS) is a common choice as it is robust to the basic conditions of the cyclization and can be easily removed later with fluoride sources (TBAF) or acid.

Q5: My target compound is highly polar and water-soluble, making purification by standard silica gel chromatography difficult. What are some effective purification strategies?

A5: The purification of polar, basic heterocycles is a common challenge. Standard silica gel is acidic and can cause irreversible binding or streaking of basic compounds. Several alternative methods are available.

  • Strategy 1: Salt Crystallization: This is often the most effective method for achieving high purity.[3] Since your product contains a basic pyrazolidine ring, it can be converted back into a hydrochloride salt. This salt may have significantly different solubility properties than the starting material or byproducts, allowing for selective crystallization.

  • Strategy 2: Modified Column Chromatography:

    • Base-Treated Silica: Pre-treating standard silica gel with a solvent system containing a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent) can neutralize the acidic silanol groups and improve elution.

    • Alternative Stationary Phases: Consider using neutral alumina or specialized phases like amino-propyl functionalized silica gel, which are designed for the chromatography of basic compounds.

  • Strategy 3: Acid-Base Extraction: A liquid-liquid extraction can be a powerful purification step.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer, basify it carefully with a strong base (e.g., NaOH) to pH > 10, and then extract your free-based product back into an organic solvent.

    • Dry the organic layer and concentrate to yield the purified product.

Detailed Experimental Protocols

Protocol 1: General Procedure for Cyclization under High-Dilution Conditions
  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, all under a positive pressure of dry Argon.

  • In the flask, dissolve 3-hydrazinylpropan-1-ol dihydrochloride (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq) in degassed, anhydrous solvent (e.g., Acetonitrile) to achieve a final concentration of ~0.05 M.

  • In a separate, flame-dried syringe, prepare a solution of the 1,3-dielectrophile (1.0 eq) in the same degassed, anhydrous solvent.

  • Place the syringe in a syringe pump and add the electrophile solution to the stirred reaction mixture at a rate of 0.1 equivalents per hour.

  • After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature to 60 °C) for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Proceed with the appropriate workup and purification strategy as outlined in Q5.

Protocol 2: Purification via HCl Salt Crystallization
  • After the reaction workup, concentrate the crude product in vacuo.

  • Re-dissolve the crude oil in a minimum amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Slowly add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether or dioxane) dropwise while stirring until the solution reaches a pH of ~2 or precipitation ceases.

  • Stir the resulting slurry at room temperature for 1 hour, then cool to 0-4 °C for an additional hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the purified salt under high vacuum. If necessary, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to further enhance purity.[4]

References

  • Title: New process of preparation of pyrazolidine: synthesis, extraction and flow-sheet. Source: MATEC Web of Conferences. [Link]

  • Title: Mechanism of the cyclization reaction of compound 1. Source: ResearchGate. [Link]

  • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Source: PMC (PubMed Central). [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI. [Link]

  • Title: Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Source: Arkivoc. [Link]

  • Title: Cyclisation reaction through hydrazine. Source: Chemistry Stack Exchange. [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: Beilstein Journals. [Link]

  • Title: Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оnes. Source: ChemRxiv. [Link]

  • Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Source: Semantic Scholar. [Link]

  • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Source: University College Cork. [Link]

  • Title: Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Source: PubMed. [Link]

  • Title: Pyrazolidines: synthesis, reactivity, physical and biological properties. Source: ResearchGate. [Link]

  • Title: Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. Source: PMC (PubMed Central). [Link]

  • Title: 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Source: MDPI. [Link]

  • Title: Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Source: Sartorius. [Link]

  • Title: Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. Source: Beilstein Journals. [Link]

  • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Source: Indian Academy of Sciences. [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC (PubMed Central). [Link]

  • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Source: ResearchGate. [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI. [Link]

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Source: Turkish Journal of Pharmaceutical Sciences. [Link]

  • Title: Pyrazol-3-ones, Part 1: Synthesis and Applications. Source: ResearchGate. [Link]

  • Title: Pyrazolidine synthesis. Source: Organic Chemistry Portal. [Link]

  • Title: New cyclization strategies enabled by the alkynyl Prins reaction. Source: American Chemical Society. [Link]

  • Title: Synthesis of new pyrazolo[3][5][6]triazines by cyclative cleavage of pyrazolyltriazenes. Source: Beilstein Archives. [Link]

  • Title: Pyrazole synthesis. Source: Organic Chemistry Portal. [Link]

  • Title: Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides. Source: Royal Society of Chemistry. [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Source: MDPI. [Link]

  • Title: A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Source: PubMed. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Hydrazinylpropan-1-ol Dihydrochloride

Executive Summary & Compound Profile 3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional building block used primarily in the synthesis of heterocycles (e.g., pyrazolidines) and as a linker in bioconjugation. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional building block used primarily in the synthesis of heterocycles (e.g., pyrazolidines) and as a linker in bioconjugation. While the dihydrochloride salt form is significantly more stable than its free base counterpart, it exhibits distinct decomposition pathways when subjected to thermal stress, particularly during drying or recrystallization.

PropertySpecification
CAS Number 1258651-49-8 (Salt) / 40440-12-8 (Free Base)
Structure

Appearance White to off-white crystalline solid
Key Hazard Hygroscopic; reducing agent; thermal instability >100°C

The Core Problem: Users frequently report the compound turning into a yellow/brown oil or a "gooey" solid upon heating. This is rarely simple melting; it is a chemical transformation driven by dehydrohalogenation (loss of HCl) followed by oxidative degradation or intramolecular cyclization .

Diagnostic Troubleshooting (Q&A)

Issue 1: "My sample turned yellow/brown during vacuum drying."

Diagnosis: Oxidative Degradation. Technical Insight: Hydrazines are potent reducing agents.[1] Even in the salt form, surface moisture can hydrolyze the salt slightly, liberating trace free hydrazine. At elevated temperatures, this reacts rapidly with residual oxygen in the oven, forming azo (


) or tetrazene byproducts, which are highly colored.
Corrective Action: 
  • Stop: Do not increase heat to "dry faster."

  • Fix: Ensure your vacuum oven is backfilled with Argon or Nitrogen , not ambient air.

  • Protocol: Limit drying temperature to <40°C. Use a phosphorus pentoxide (

    
    ) trap to scavenge water without heat.
    
Issue 2: "The solid melted into a viscous liquid below its expected melting point."

Diagnosis: HCl Dissociation & Hygroscopicity. Technical Insight: The dihydrochloride salt exists in equilibrium with the monohydrochloride and free base. Heating under high vacuum can strip away loosely bound HCl. The resulting mixture has a depressed melting point (eutectic formation) and becomes hygroscopic, absorbing atmospheric water to form a syrup. Corrective Action:

  • Test: Check pH of an aqueous solution. If significantly less acidic than theoretical, HCl has been lost.

  • Fix: Recrystallize from Ethanol/Conc. HCl (trace) to restore stoichiometry.

Issue 3: "NMR shows a new set of multiplets inconsistent with the linear chain."

Diagnosis: Intramolecular Cyclization (Pyrazolidine formation). Technical Insight: Under thermal stress, the terminal alcohol can undergo nucleophilic attack by the hydrazine nitrogen, leading to the formation of pyrazolidine (a 5-membered ring). This is thermodynamically favorable at high temperatures, effectively dehydrating the molecule. Corrective Action:

  • prevention: Avoid temperatures >80°C. If the ring has formed, hydrolysis back to the linear chain is difficult without harsh conditions.

The Chemistry of Decomposition (Mechanistic Insight)

To prevent decomposition, one must understand the "Cascade of Instability." The dihydrochloride is the "energy well" (stable). Heat pushes the molecule out of this well.

Decomposition Pathway Diagram

Decomposition cluster_legend Legend Salt 3-Hydrazinylpropan-1-ol 2HCl (Solid, Stable) Heat Thermal Stress (>60°C) Salt->Heat LossHCl Dissociation of HCl Heat->LossHCl Vacuum/Heat FreeBase Free Base / Mono-HCl (Unstable Intermediate) LossHCl->FreeBase Oxidation Oxidative Degradation (Brown Tar/Azo compounds) FreeBase->Oxidation + O2 (Air) Cyclization Cyclization to Pyrazolidine FreeBase->Cyclization - H2O (Dehydration) key Green: Stable Form Yellow: Transient/Risk Red: Irreversible Damage Blue: Chemical Transformation

Caption: Figure 1. Thermal decomposition cascade showing the critical divergence between oxidative degradation and cyclization upon loss of stabilizing HCl.

Mitigation Protocols

Protocol A: Safe Drying Methodology (Lyophilization)

Recommended for removing water without thermal stress.

  • Dissolution: Dissolve the damp solid in the minimum amount of HPLC-grade water.

  • Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath to create a high-surface-area shell.

  • Sublimation: Lyophilize (freeze-dry) at <0.1 mbar. The temperature of the sample remains sub-zero, preventing both oxidation and cyclization.

  • Storage: Backfill the lyophilizer with Argon before opening. Store the resulting fluffy white powder at -20°C.

Protocol B: Recrystallization (Purification of Degraded Material)

Use this if the material has slight discoloration but is chemically intact.

StepParameterRationale
1. Solvent Ethanol (Abs) + trace conc. HCl Ethanol dissolves the organic backbone; HCl suppresses dissociation of the salt.
2. Dissolution Warm (50°C max) Do not boil. Hydrazines are sensitive to boiling ethanol (potential hydrazone formation with impurities).
3. Filtration Hot Filtration (if needed) Remove insoluble oxidation polymers (brown specs).
4. Crystallization Slow Cool to -20°C Rapid cooling traps impurities. Slow cooling yields purer needles.
5. Wash Cold Diethyl Ether Removes surface impurities and residual ethanol; ether evaporates easily without heat.

Storage & Handling FAQs

Q: Can I dry this in a vacuum oven at 60°C overnight? A: High Risk. If you must use a vacuum oven, set it to 35°C max and ensure a high vacuum (<5 mbar). Place a tray of desiccant (


 or 

) inside the oven to assist drying, rather than relying on heat.

Q: Is the compound light sensitive? A: Yes, mildly. Hydrazine salts can undergo photo-oxidation over long periods. Store in amber vials wrapped in foil.

Q: My material is sticky. Is it ruined? A: Not necessarily. It is likely just wet (hygroscopic). Attempt Protocol A (Lyophilization) . If it remains sticky after lyophilization, it has likely degraded to the pyrazolidine or lost HCl.

Q: What is the shelf-life? A: Under Argon at -20°C: 2 years . At Room Temperature (air): <1 month before significant yellowing occurs.

References

  • PubChem. (n.d.). 3-hydrazinylpropan-1-ol dihydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Zhang, L., et al. (2009).[3] Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field.[3] Journal of Physical Chemistry B, 113(31), 10770-10778.[3] (Mechanistic insight into hydrazine thermal instability). Retrieved from [Link]

  • Lovering, E. G., et al. (1983). Thermal decomposition of hydrazine dihydrochloride. Canadian Journal of Chemistry.
  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. (Context on cyclization of hydrazino-alcohols to pyrazolidines). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Management for 3-Hydrazinylpropan-1-ol 2HCl Neutralization

Case ID: NEUT-HYD-3HP-2CL Status: Active Priority: High (Exothermic/Safety Critical) Agent: Senior Application Scientist, Process Safety Unit Executive Summary & Safety Directive User Alert: You are working with 3-Hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NEUT-HYD-3HP-2CL Status: Active Priority: High (Exothermic/Safety Critical) Agent: Senior Application Scientist, Process Safety Unit

Executive Summary & Safety Directive

User Alert: You are working with 3-Hydrazinylpropan-1-ol dihydrochloride . Unlike simple amine salts, this compound carries two equivalents of Hydrogen Chloride (HCl) and a redox-active hydrazine moiety.

The Critical Risks:

  • The "Double Exotherm": Neutralization releases heat for both HCl equivalents. Standard cooling protocols for mono-salts are often insufficient, leading to thermal runaway.

  • Hydrazine Instability: The free base (3-hydrazinylpropan-1-ol) is a potent reducing agent. Excessive heat during neutralization accelerates oxidative decomposition, often observed as a rapid color change from colorless to yellow/brown.

  • Toxicity: Hydrazine derivatives are potential carcinogens and severe skin sensitizers.[1]

The Thermodynamics (The "Why")

To control the reaction, you must understand the heat load. The enthalpy of neutralization (


) for a strong acid (HCl) and strong base is approximately -57.6 kJ/mol .

For your specific molecule (


):
  • Stoichiometry: 1 mole of substrate requires 2 moles of base.

  • Total Heat Load:

    
     per mole of substrate (excluding solvation heat).
    

If you neutralize 100g (~0.6 mol) of this salt rapidly, you generate ~69 kJ of energy—enough to boil ~200mL of methanol instantly if adiabatic.

Visualization: The Thermal Cascade

The following diagram illustrates the heat generation pathway and the critical control nodes.

G Start Input: 3-Hydrazinylpropan-1-ol 2HCl Salt Reaction Proton Transfer (Rate Limiting Step) Start->Reaction Base Input: Base (2.0+ Equiv) Base->Reaction Heat1 Exotherm 1: HCl #1 Neutralization (-57 kJ/mol) Reaction->Heat1 Heat2 Exotherm 2: HCl #2 Neutralization (-57 kJ/mol) Heat1->Heat2 Cumulative Load Control Control Node: Active Cooling + Slow Addition Heat2->Control Requires Dissipation Outcome_Good Stable Free Base (Colorless) Control->Outcome_Good T < 10°C Outcome_Bad Thermal Runaway / Decomposition (Yellow) Control->Outcome_Bad T > 25°C

Caption: Figure 1. Thermal cascade showing the cumulative heat load of the dihydrochloride salt. Failure to dissipate the cumulative energy leads to product decomposition.

Standard Operating Procedures (SOPs)

Choose the protocol based on your downstream application.

Protocol A: Non-Aqueous Neutralization (Recommended for Isolation)

Best for: Isolating the free base without trapping it in water (the molecule is highly water-soluble).

Materials:

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Base: Sodium Methoxide (NaOMe) solution (25% in MeOH) or Sodium Ethoxide.

  • Atmosphere: Nitrogen (

    
    ) or Argon.
    

Step-by-Step:

  • Slurry Formation: Suspend the 3-Hydrazinylpropan-1-ol 2HCl in anhydrous MeOH (10 mL/g) under

    
    .
    
    • Note: It will likely not dissolve completely; this is fine.

  • Cryogenic Setup: Cool the slurry to 0°C to -5°C using an ice/salt bath.

  • Calculated Addition: Add exactly 2.0 - 2.1 equivalents of NaOMe solution dropwise.

    • Critical Control: Monitor internal temperature. Do not exceed 5°C.

  • Reaction Monitoring: The slurry will change texture as NaCl precipitates.

  • Filtration: Once addition is complete and temperature stabilizes, stir for 30 mins at 0°C. Filter off the white NaCl precipitate using a sintered glass funnel (under

    
     if possible).
    
  • Concentration: Evaporate the filtrate in vacuo at <30°C to obtain the free base oil.

Protocol B: Biphasic Neutralization (For In-Situ Use)

Best for: Reacting the hydrazine immediately with an organic electrophile.

Materials:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DCM (if solubility permits).

  • Base: 50% NaOH or KOH (Aqueous).

  • Additive: Saturated Brine.

Step-by-Step:

  • Dissolution: Dissolve the 2HCl salt in the minimum amount of water.

  • Cooling: Cool aqueous solution to 0°C .

  • Organic Layer: Add the organic solvent (2-MeTHF is preferred for polarity).

  • Neutralization: Add cold 50% NaOH dropwise with vigorous stirring.

    • Alert: The exotherm will be sharp. Stop addition if T > 10°C.

  • Extraction: The free base is highly polar. You must saturate the aqueous layer with NaCl (salting out) to force the hydrazine alcohol into the organic layer. Perform 3-4 extractions.

Troubleshooting & FAQs

Q1: The solution turned yellow/brown during neutralization. Is it ruined?

Diagnosis: Oxidative decomposition. Cause: Hydrazines are reducing agents. If the exotherm pushed the temperature >25°C in the presence of air, the hydrazine moiety oxidized (forming azo/azoxy species). Solution:

  • Immediate: Check purity by TLC/LCMS. If minor, proceed immediately.

  • Prevention: You must use an inert atmosphere (

    
    /Argon) and stricter temperature control (<5°C).
    
Q2: I cannot extract the free base from water; yields are <10%.

Diagnosis: High water solubility (LogP < 0). Cause: The hydroxyl group (-OH) and hydrazine (-NHNH2) make the molecule extremely hydrophilic. Standard DCM extraction fails. Solution:

  • Switch to Protocol A (Non-aqueous): Avoid water entirely.

  • If water is mandatory: Use continuous liquid-liquid extraction for 12-24 hours or use n-Butanol as the extraction solvent (though high boiling point makes removal difficult).

Q3: Why is the mixture fuming?

Diagnosis: HCl vapor release or thermal runaway. Cause: If you add solid 2HCl salt to a strong base solution, the surface reaction is instantaneous and violent. Solution: Always add the Base to the Salt slurry , not the Salt to the Base. This ensures the salt is always in excess until the end, keeping the reaction rate controlled by the addition speed.

Comparative Data: Base Selection
Base TypeHeat GenerationSolubility of ByproductRecommendation
NaOH (Aq) High (Fast kinetics)NaCl stays in waterGood for biphasic, bad for isolation.
NaOMe (MeOH) ModerateNaCl precipitatesBest for isolation.
Triethylamine Low to Moderate

stays soluble
Poor. Hard to separate amine salt from hydrazine product.
Carbonates Low (CO2 evolution)VariableSafer thermally, but foaming (

) causes process issues.

Decision Logic for Process Design

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: 3-Hydrazinylpropan-1-ol 2HCl Goal What is your goal? Start->Goal Isolate Isolate Pure Free Base Goal->Isolate React Use in Next Step (In-situ) Goal->React MethodA USE PROTOCOL A (NaOMe/MeOH) Filter NaCl -> Evaporate Isolate->MethodA High Purity Req Solubility Is Next Step Aqueous? React->Solubility MethodB USE PROTOCOL B (Biphasic/Salting Out) Solubility->MethodB No (Organic solvent) Direct Direct Addition Buffer to pH 8-9 Solubility->Direct Yes (e.g. cyclization)

Caption: Figure 2. Decision matrix for selecting the appropriate neutralization and isolation strategy.

References

  • Enthalpy of Neutralization: Standard Enthalpy of Neutralization for Strong Acid-Strong Base. The standard value is -57.62 kJ/mol at 25°C.[2]

    • Source:

  • Hydrazine Safety: Safety Data Sheet: Hydrazine Dihydrochloride. Sigma-Aldrich.[1][3][4] (H350, H314, H317).[1][3]

    • Source:

  • Amino Alcohol Solvation:3-Aminopropanol: polymolecular structures that determine unique solvation motifs. ResearchGate. (Discusses the hydrogen bonding and solubility issues of similar amino-propanol structures).

    • Source:

  • Neutralization Techniques:Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of 3-Hydrazinylpropan-1-ol Dihydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Hydrazinylpropan-1-ol dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Hydrazinylpropan-1-ol dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the target molecule with structurally relevant alternatives—Propan-1-ol and Hydrazine dihydrochloride—to provide a comprehensive understanding of its unique vibrational fingerprint. The experimental protocols and data interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: The Need for Precise Structural Verification

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional molecule incorporating a primary alcohol and a hydrazinyl group. Its utility as a building block in pharmaceutical synthesis and materials science necessitates unambiguous structural confirmation. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By probing the vibrational modes of a molecule's functional groups, FTIR provides a unique spectral "fingerprint."

However, interpreting the spectrum of a complex molecule like 3-Hydrazinylpropan-1-ol dihydrochloride requires more than a cursory look at correlation charts. The presence of a hydroxyl group capable of hydrogen bonding, and a hydrazinyl group protonated to its dihydrochloride salt form, creates a spectrum with overlapping and shifted absorption bands. This guide dissects this complexity by systematically comparing its spectrum to simpler, constituent-like structures, thereby elucidating the spectral contributions of each functional moiety.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FTIR spectrum is paramount for accurate analysis. The following protocol for solid-state analysis using Attenuated Total Reflectance (ATR) is designed as a self-validating system to minimize artifacts and ensure data integrity.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe.

    • Verify cleanliness by acquiring a "clean crystal" spectrum and ensuring no significant contaminant peaks are present.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient environment and the instrument's response, which is then ratioed against the sample spectrum.[1]

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.[1]

  • Sample Application:

    • Place a small amount of the finely powdered 3-Hydrazinylpropan-1-ol dihydrochloride sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp. Consistent pressure is crucial for spectral reproducibility, as it ensures optimal contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically perform the background correction.

  • Post-Measurement Cleaning:

    • Clean the sample from the ATR crystal and verify its cleanliness as described in Step 2.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A Instrument Warm-up & Purge B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Solid Sample to Crystal C->D Ready for Sample E Apply Consistent Pressure D->E F Acquire Sample Spectrum E->F G Clean ATR Crystal F->G Measurement Complete H Data Analysis G->H

Figure 1: Standard workflow for ATR-FTIR data acquisition.

Spectral Analysis of 3-Hydrazinylpropan-1-ol Dihydrochloride

The FTIR spectrum of 3-Hydrazinylpropan-1-ol dihydrochloride is dominated by features arising from the O-H, N-H, C-H, C-O, and C-N bonds, with significant influence from hydrogen bonding and the protonated state of the hydrazinyl group.

G A Propan-1-ol Spectrum C 3-Hydrazinylpropan-1-ol Dihydrochloride Spectrum A->C Contributes: - O-H Stretch - C-H Stretches - C-O Stretch B Hydrazine Dihydrochloride Spectrum B->C Contributes: - N-H Stretches - N-H Bends (Hydrazinium form)

Figure 3: Logical flow of the comparative spectral analysis.

Comparative Data Summary
Vibrational ModePropan-1-ol [2][3]Hydrazine Dihydrochloride [4][5]3-Hydrazinylpropan-1-ol Dihydrochloride (Predicted)
O-H Stretch ~3500-3200 cm⁻¹ (Broad, Strong)Absent~3400-3200 cm⁻¹ (Overlaps with N-H)
N-H Stretch Absent~3200-2600 cm⁻¹ (Very Broad)~3200-2800 cm⁻¹ (Broad, Strong)
C-H Stretch ~2960-2870 cm⁻¹ (Strong)Absent~2960-2850 cm⁻¹ (Medium, may be obscured)
N-H Bend Absent~1600-1500 cm⁻¹ (Strong)~1600-1500 cm⁻¹ (Medium-Strong)
C-O Stretch ~1070-1050 cm⁻¹ (Strong)Absent~1070-1040 cm⁻¹ (Strong)
Discussion of Key Spectral Differences
  • The High-Frequency Region (>2500 cm⁻¹):

    • Propan-1-ol shows a distinct, very broad O-H stretching band centered around 3350 cm⁻¹ due to intermolecular hydrogen bonding. [2]The sharp peaks around 2900 cm⁻¹ are characteristic C-H stretches. [2] * Hydrazine dihydrochloride lacks C-H and O-H bonds, so its spectrum is dominated by the extremely broad and strong absorptions of the N-H stretching modes of the H₃N⁺-NH₂-Cl⁻₂ structure, typically spanning from 3200 cm⁻¹ down to 2600 cm⁻¹. [4][5] * In 3-Hydrazinylpropan-1-ol dihydrochloride , these regions merge. The spectrum is expected to show a massive, broad absorption envelope from ~3400 cm⁻¹ to ~2800 cm⁻¹, resulting from the overlapping O-H and N-H stretching vibrations. The distinct C-H stretching peaks seen in propan-1-ol will likely appear as smaller, sharper features superimposed on this broad band.

  • The Bending Region (1700-1400 cm⁻¹):

    • Propan-1-ol has minimal features in this region, aside from C-H bending around 1460 cm⁻¹.

    • Hydrazine dihydrochloride exhibits strong, characteristic N-H bending (deformation) modes between 1600 and 1500 cm⁻¹. [4] * The spectrum of 3-Hydrazinylpropan-1-ol dihydrochloride will clearly feature these N-H bending modes, confirming the presence of the hydrazinium group. The simultaneous presence of the C-H bending mode at ~1465 cm⁻¹ confirms the alkyl chain.

  • The Fingerprint Region (<1400 cm⁻¹):

    • The most telling comparison is the C-O stretch. Propan-1-ol displays a very strong, characteristic C-O stretching band around 1055 cm⁻¹. [2] * This peak is entirely absent in Hydrazine dihydrochloride .

    • The presence of a strong band in the ~1070-1040 cm⁻¹ range for 3-Hydrazinylpropan-1-ol dihydrochloride is definitive proof of the primary alcohol functionality. This, combined with the N-H bending modes, provides unambiguous confirmation of the molecule's structure.

Conclusion

The FTIR spectrum of 3-Hydrazinylpropan-1-ol dihydrochloride is a composite of its constituent functional groups, modified by their chemical environment. A standalone analysis can be challenging due to the extensive peak broadening and overlap caused by hydrogen bonding and the protonated hydrazinium moiety.

By employing a comparative approach against the spectra of Propan-1-ol and Hydrazine dihydrochloride, the spectral features can be confidently assigned. The presence of a strong C-O stretch confirms the alcohol, while the characteristic N-H bending modes confirm the hydrazinium group. This guide demonstrates a logical, evidence-based workflow for the structural elucidation of complex small molecules, underscoring the power of FTIR spectroscopy when combined with sound scientific reasoning and comparative analysis.

References

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Hydrazinylpropan-1-ol Dihydrochloride

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For a molecule such as 3-Hydrazinylpropan-1-ol dihydrochloride, a thorough understanding...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For a molecule such as 3-Hydrazinylpropan-1-ol dihydrochloride, a thorough understanding of its elemental composition is not merely a quality control checkpoint; it is a fundamental aspect of its identity and purity assessment. This guide provides an in-depth comparison of elemental analysis standards, offering both theoretical frameworks and practical, data-driven methodologies for researchers, scientists, and drug development professionals.

Theoretical vs. Experimental: Establishing a Baseline

The first step in any elemental analysis is to calculate the theoretical composition of the compound based on its molecular formula. For 3-Hydrazinylpropan-1-ol dihydrochloride (C₃H₁₂Cl₂N₂O), the theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O) are as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011336.03321.85
Hydrogen (H)1.0081212.0967.33
Chlorine (Cl)35.453270.90643.00
Nitrogen (N)14.007228.01416.99
Oxygen (O)15.999115.9999.70
Total 164.048 100.00

It is crucial to understand that experimental results will rarely match these theoretical values perfectly. Minor deviations are expected due to instrumental limitations, sample purity, and environmental factors. A widely accepted tolerance for elemental analysis is within ±0.4% of the theoretical value.

Comparative Analysis of Methodologies

The choice of analytical technique is critical for obtaining accurate and reliable elemental analysis data. Below is a comparison of common methodologies for the determination of the key elements in 3-Hydrazinylpropan-1-ol dihydrochloride.

Element(s)Analytical TechniquePrincipleAdvantagesDisadvantages
C, H, N, S Combustion AnalysisThe sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors such as thermal conductivity (TCD) or infrared (IR) detectors.[1][2]High precision and accuracy, well-established methodology, suitable for a wide range of organic compounds.[2][3]Can be affected by incomplete combustion of refractory materials.
Cl Ion Chromatography (IC) after CombustionThe sample is combusted, and the resulting gases are passed through a trapping solution. The chloride ions in the solution are then quantified by ion chromatography.High sensitivity and selectivity for halogens.Requires a separate analytical setup from the CHN analyzer.
Trace Elemental Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.[4]Extremely high sensitivity for the detection of trace and ultra-trace elements, as stipulated by USP <232> and ICH Q3D guidelines.[4][5]Destructive technique, potential for matrix interference.[4]
Trace Elemental Impurities Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Similar to ICP-MS, but detection is based on the characteristic light emitted by the elements as they return to their ground state.[6]Robust and reliable for a wide range of elements, less susceptible to certain interferences compared to ICP-MS.Generally less sensitive than ICP-MS.

Experimental Protocol: Combustion Analysis for C, H, and N

The following is a detailed, step-by-step methodology for the determination of Carbon, Hydrogen, and Nitrogen in 3-Hydrazinylpropan-1-ol dihydrochloride using a modern elemental analyzer.

1. Instrument Preparation and Calibration:

  • Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions.

  • Perform a leak check of the system to ensure a sealed gas flow path.

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). A multi-point calibration curve is recommended for optimal linearity.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the 3-Hydrazinylpropan-1-ol dihydrochloride sample into a tin capsule using a calibrated microbalance.

  • For hygroscopic or volatile samples, special handling procedures may be required to prevent changes in mass.

  • Fold the tin capsule to ensure it is tightly sealed, enclosing the sample completely.

3. Instrumental Analysis:

  • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

  • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically 950-1000°C) with a pulse of pure oxygen.

  • The combustion products (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube (containing copper) to convert nitrogen oxides to N₂.

  • The gases are then passed through a chromatographic column to separate them before they reach the thermal conductivity detector (TCD).

4. Data Acquisition and Analysis:

  • The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • The instrument software integrates the peaks and calculates the percentage of C, H, and N based on the calibration.

5. System Suitability and Quality Control:

  • Analyze a check standard after every 10-15 samples to verify the stability of the calibration.[1]

  • The results for the check standard should be within a predefined acceptance criterion (e.g., ±0.3% of the known value).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion High-Temperature Combustion (~1000°C) encapsulate->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection integration Peak Integration detection->integration calculation Calculation of %C, %H, %N integration->calculation G cluster_validation ICH Q2(R1) Validation Parameters cluster_process Analytical Process specificity Specificity instrumental Instrumental Analysis specificity->instrumental linearity Linearity & Range data_validation Data Validation linearity->data_validation accuracy Accuracy accuracy->data_validation precision Precision precision->data_validation theoretical Theoretical Calculation theoretical->data_validation sample_prep Sample Preparation sample_prep->instrumental instrumental->data_validation

Caption: Logical Relationship in Analytical Method Validation.

Conclusion

The elemental analysis of 3-Hydrazinylpropan-1-ol dihydrochloride is a critical component of its chemical characterization. By employing standardized and validated analytical techniques, such as combustion analysis for C, H, and N, and appropriate methods for chlorine and trace elemental impurities, researchers can ensure the accuracy and reliability of their data. Adherence to guidelines from bodies like the ICH is essential for establishing the trustworthiness of the analytical results, which is a cornerstone of scientific integrity in both research and drug development.

References

  • Teledyne Leeman Labs. Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. Available from: [Link]

  • California Department of Food and Agriculture. RA-SP-N2-COMB Center for Analytical Chemistry Revision: 3 Regulatory Analysis Labo. (2020). Available from: [Link]

  • ASTM International. D8083 Standard Test Method for Total Nitrogen, and Total Kjeldahl Nitrogen (TKN) by Calculation, in Water by High Temperature Catalytic Combustion and Chemiluminescence Detection. (2024). Available from: [Link]

  • Analytik Jena. Combustion Elemental Analysis. Available from: [Link]

  • UC Davis Analytical Laboratory. Total Nitrogen - Combustion Method. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (2022). Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ASTM International. Trace Metals in Organics by ICP-MS. Available from: [Link]

  • ASTM International. Trace Metals in Organics by ICP-OES. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021). Available from: [Link]

  • ASTM International. D5790: Purgeable Organic Compounds in Water. Available from: [Link]

  • ANSI Webstore. ASTM D4128-06(2012) - Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. Available from: [Link]

  • Agilent. Elemental Inorganic Standards. Available from: [Link]

  • Triclinic Labs. Elemental Analysis Services. Available from: [Link]

  • University of Padua. Elemental Analysis - Technical Resources. (2024). Available from: [Link]

  • Pall Corporation. Pall Elemental Impurities Statement. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-Hydrazinylpropan-1-ol Dihydrochloride

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. At the forefront of this exploration lies a commitment to safety, ensuring that our pursuit of scientific advancem...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. At the forefront of this exploration lies a commitment to safety, ensuring that our pursuit of scientific advancement does not compromise the well-being of our researchers. This guide provides essential, field-proven safety and logistical information for handling 3-Hydrazinylpropan-1-ol dihydrochloride, a hydrazine derivative with significant potential in synthetic chemistry. Our focus extends beyond mere procedural steps; we aim to instill a deep understanding of the why behind each safety measure, fostering a culture of proactive risk mitigation.

Understanding the Hazard Profile: More Than Just a Reagent

  • Acute Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][5][6][7] The dihydrochloride salt form may also be corrosive to mucous membranes.[4]

  • Corrosivity: Direct contact can cause severe skin burns and eye damage.[2][5] The hydrochloride component can contribute to its corrosive nature.

  • Sensitization: It may cause an allergic skin reaction upon repeated exposure.[3][5]

  • Carcinogenicity: Hydrazine is a suspected human carcinogen, and many of its derivatives are treated as such.[2][3][4][5][7]

  • Organ Toxicity: Potential for damage to the central nervous system, liver, and kidneys has been documented for hydrazine compounds.[1][5][7][8]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the minimum required PPE for handling 3-Hydrazinylpropan-1-ol dihydrochloride.

Body Part Required PPE Rationale
Hands Double-gloving with nitrile or chloroprene gloves. Butyl rubber gloves are recommended for extended handling or in case of a splash hazard.[9][10]Provides a robust barrier against skin absorption, a primary route of exposure.[1][7] Double-gloving offers additional protection in case the outer glove is compromised.
Eyes/Face ANSI Z87.1-compliant safety goggles and a full-face shield.[10][11]Protects against splashes and airborne particles, preventing severe eye damage and skin contact with the face.[2][4][5][12]
Body Flame-resistant lab coat and a chemical-resistant apron.[10][11]Protects against incidental contact and splashes. The flame-resistant property is a precaution, as some hydrazine compounds can be flammable.[7][11]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when handling the powder outside of a certified chemical fume hood.[1][9]Mitigates the risk of inhaling toxic dust or vapors, a significant route of exposure that can lead to systemic toxicity.[1][4][6][7][12]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict, well-defined protocol is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with 3-Hydrazinylpropan-1-ol dihydrochloride must be conducted in a designated area, clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.[11]

  • Chemical Fume Hood: All handling of the solid and any solutions must be performed within a certified chemical fume hood to control airborne exposure.[6][10][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3][9]

  • Spill Kit: A spill kit specifically for hydrazine and its derivatives should be readily available. This should include an absorbent material like dry sand or an inert absorbent (do not use combustible materials like paper towels), and appropriate containers for waste.[2]

Handling Procedure

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE prep2 Verify fume hood functionality prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the required amount of 3-Hydrazinylpropan-1-ol dihydrochloride prep3->handle1 handle2 Slowly add the solid to the solvent to minimize dust generation handle1->handle2 handle3 Ensure all containers are securely capped when not in use handle2->handle3 clean1 Decontaminate all surfaces with an appropriate solution (e.g., 10% bleach) followed by water handle3->clean1 clean2 Dispose of all contaminated waste in a designated hazardous waste container clean1->clean2 clean3 Remove PPE in the correct order to avoid self-contamination clean2->clean3

Caption: Safe handling workflow for 3-Hydrazinylpropan-1-ol dihydrochloride.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct action is crucial to mitigate harm.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin1 Immediately remove contaminated clothing exposure->skin1 eye1 Immediately flush eyes with water for at least 15 minutes, holding eyelids open exposure->eye1 inhale1 Move the individual to fresh air exposure->inhale1 ingest1 Do NOT induce vomiting exposure->ingest1 skin2 Flush the affected area with copious amounts of water for at least 15 minutes skin1->skin2 skin3 Seek immediate medical attention skin2->skin3 eye2 Remove contact lenses if present and easy to do eye1->eye2 eye3 Seek immediate medical attention eye2->eye3 inhale2 If breathing is difficult, administer oxygen inhale1->inhale2 inhale3 Seek immediate medical attention inhale2->inhale3 ingest2 Rinse mouth with water ingest1->ingest2 ingest3 Seek immediate medical attention ingest2->ingest3

Caption: Immediate first aid for exposure to 3-Hydrazinylpropan-1-ol dihydrochloride.

For any exposure, it is critical to inform your supervisor and institutional safety officer. Provide the Safety Data Sheet (or this guide) to the attending medical personnel.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of 3-Hydrazinylpropan-1-ol dihydrochloride is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: The original container, even if empty, should be disposed of as hazardous waste.[11]

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.[2][7][12]

Conclusion: A Culture of Safety

The responsible use of 3-Hydrazinylpropan-1-ol dihydrochloride necessitates a comprehensive understanding of its potential hazards and a steadfast commitment to safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember, safety is not a static checklist but a continuous process of risk assessment and mitigation.

References

  • Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016). CORE Scholar. Retrieved from [Link]

  • Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte. Retrieved from [Link]

  • BY ORDER OF THE COMMANDER 51ST FIGHTER WING 51ST FIGHTER WING INSTRUCTION 21-113. (2023). 51st Fighter Wing. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines. Retrieved from [Link]

  • Hydrazine Toxicology. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • U.S. EPA, Pesticide Product Label. (2001). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

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